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molecular formula C6H4BrF3N2 B8661402 2-(bromomethyl)-5-(trifluoromethyl)pyrazine

2-(bromomethyl)-5-(trifluoromethyl)pyrazine

Cat. No. B8661402
M. Wt: 241.01 g/mol
InChI Key: YIDPEXUZQRGQFZ-UHFFFAOYSA-N
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Patent
US09199963B2

Procedure details

To a solution of 2-methyl-5-(trifluoromethyl)pyrazine (1 g) in trifluoromethylbenzene (10 ml) was added N-bromosuccinimide (1.21 g) at room temperature, and the mixture to was stirred at 90° C. for 30 min. To the obtained reaction mixture was added azobisisobutyronitrile (0.051 g), and the mixture was stirred at the same temperature for 7 hr. The reaction mixture was cooled and concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (404 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.051 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[N:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.[Br:12]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>FC(C1C=CC=CC=1)(F)F>[Br:12][CH2:1][C:2]1[CH:7]=[N:6][C:5]([C:8]([F:11])([F:9])[F:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=NC=C(N=C1)C(F)(F)F
Name
Quantity
1.21 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
FC(F)(F)C1=CC=CC=C1
Step Two
Name
Quantity
0.051 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture to was stirred at 90° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the obtained reaction mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 7 hr
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC1=NC=C(N=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 404 mg
YIELD: CALCULATEDPERCENTYIELD 27.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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